N'-Hydroxybenzenecarboximidamide hydrochloride
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Overview
Description
N’-Hydroxybenzenecarboximidamide hydrochloride is a versatile chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol. It is commonly used in various scientific research fields due to its potential as a catalyst, drug precursor, and corrosion inhibitor.
Preparation Methods
The synthesis of N’-Hydroxybenzenecarboximidamide hydrochloride typically involves the reaction of benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction is carried out in an ethanol solvent under controlled temperature conditions. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-Hydroxybenzenecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-Hydroxybenzenecarboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It acts as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of N’-Hydroxybenzenecarboximidamide hydrochloride involves its interaction with molecular targets through its hydroxylamine group. This group can form stable complexes with metal ions, which is crucial for its catalytic and inhibitory activities. The pathways involved include coordination with metal centers and subsequent activation of substrates.
Comparison with Similar Compounds
N’-Hydroxybenzenecarboximidamide hydrochloride can be compared with similar compounds such as benzamidoxime and benzenecarboximidamide . While these compounds share structural similarities, N’-Hydroxybenzenecarboximidamide hydrochloride is unique due to its enhanced stability and reactivity, making it more suitable for specific applications in catalysis and inhibition .
Properties
IUPAC Name |
N'-hydroxybenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOJDESLSXPMSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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